molecular formula C15H18Cl2N2O4 B13486735 (2,5-Dichlorobenzoyl)glycylleucine

(2,5-Dichlorobenzoyl)glycylleucine

Cat. No.: B13486735
M. Wt: 361.2 g/mol
InChI Key: DNIFDGIEBFRALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dichlorophenyl group, a formamido group, and a methylpentanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. The formamido group is then introduced through a formylation reaction, followed by the addition of the acetamido group. The final step involves the incorporation of the methylpentanoic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving the removal of oxygen or addition of hydrogen.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, modulating their activity. The formamido and acetamido groups can form hydrogen bonds and other interactions with biomolecules, influencing their function. The overall effect of the compound depends on its specific structure and the context in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2,4-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid
  • 2-{2-[(2,6-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid
  • 2-{2-[(3,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid

Uniqueness

2-{2-[(2,5-dichlorophenyl)formamido]acetamido}-4-methylpentanoic acid is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. The presence of both formamido and acetamido groups also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H18Cl2N2O4

Molecular Weight

361.2 g/mol

IUPAC Name

2-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C15H18Cl2N2O4/c1-8(2)5-12(15(22)23)19-13(20)7-18-14(21)10-6-9(16)3-4-11(10)17/h3-4,6,8,12H,5,7H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)

InChI Key

DNIFDGIEBFRALC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)CNC(=O)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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